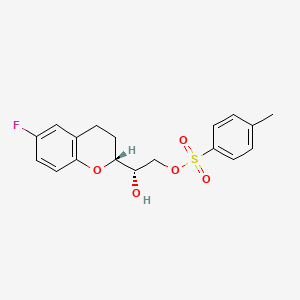
(1'S,2R)-2-(2'-Tosyl-1',2'-dihydroxyethyl)-6-fluorochromane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1'S,2R)-2-(2'-Tosyl-1',2'-dihydroxyethyl)-6-fluorochromane, also known as this compound, is a useful research compound. Its molecular formula is C18H19FO5S and its molecular weight is 366.403. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(1'S,2R)-2-(2'-Tosyl-1',2'-dihydroxyethyl)-6-fluorochromane is a chiral compound that belongs to the chromane family, which is known for its diverse biological activities. This compound, characterized by its unique stereochemistry and functional groups, has garnered attention for its potential therapeutic applications, particularly in the fields of neuropharmacology and medicinal chemistry.
- Molecular Formula: C₁₁H₁₃F O₃S
- Molecular Weight: 212.22 g/mol
- CAS Number: 303176-45-6
The compound features a fluorochromane core substituted with a tosyl group and a dihydroxyethyl moiety, which may influence its biological interactions and pharmacological properties.
Biological Activity Overview
Chiral chromanes have been implicated in various biological processes, including:
- Antioxidant Activity: Chromanes exhibit significant antioxidant properties, which can mitigate oxidative stress in cells.
- Neuroprotective Effects: Some studies suggest that chromane derivatives can protect neuronal cells from apoptosis and neurodegeneration.
- Receptor Modulation: Certain chromanes act as agonists or antagonists at various receptors, including serotonin and adrenergic receptors.
Antioxidant Activity
Research shows that this compound exhibits potent antioxidant activity. In vitro assays demonstrated its ability to scavenge free radicals effectively. The compound's structure allows it to donate electrons to free radicals, stabilizing them and preventing cellular damage.
Neuroprotective Effects
A study conducted on neuronal cell lines indicated that this compound could significantly reduce cell death induced by oxidative stress. The mechanism appears to involve the upregulation of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase. These findings suggest potential applications in treating neurodegenerative diseases like Parkinson's and Alzheimer's.
Receptor Modulation
This compound has been evaluated for its effects on serotonin receptors. Preliminary data indicate that it acts as a selective agonist at the 5-HT1A receptor, which is involved in mood regulation and anxiety responses. This activity suggests potential therapeutic benefits in treating anxiety disorders.
Case Study 1: Neuroprotection in Parkinson's Disease Models
In an experimental model of Parkinson's disease induced by 6-hydroxydopamine (6-OHDA), treatment with this compound resulted in:
- A significant reduction in motor deficits.
- Preservation of dopaminergic neurons.
- Decreased levels of pro-inflammatory cytokines.
These results underscore the compound's potential as a neuroprotective agent.
Case Study 2: Antioxidant Efficacy in Cellular Models
In cultured human fibroblasts exposed to hydrogen peroxide, this compound demonstrated:
- A dose-dependent increase in cell viability.
- Enhanced expression of antioxidant genes.
This study highlights the compound's role in cellular defense mechanisms against oxidative damage.
Data Tables
Propriétés
IUPAC Name |
[(2S)-2-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl] 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FO5S/c1-12-2-6-15(7-3-12)25(21,22)23-11-16(20)18-8-4-13-10-14(19)5-9-17(13)24-18/h2-3,5-7,9-10,16,18,20H,4,8,11H2,1H3/t16-,18+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYHEPKRXGABEM-FUHWJXTLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C2CCC3=C(O2)C=CC(=C3)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]([C@H]2CCC3=C(O2)C=CC(=C3)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858495 |
Source


|
| Record name | [(2S)-2-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl] 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
905454-52-6 |
Source


|
| Record name | [(2S)-2-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl] 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














